{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Overview
Description
{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester is a complex organic compound with potential applications in various scientific fields This compound features a pyridine ring substituted with dimethylamino and trifluoromethyl groups, a benzyl group, and an ethyl ester of acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester typically involves multiple steps, including the formation of the pyridine ring, introduction of the dimethylamino and trifluoromethyl groups, and subsequent coupling with benzyl and acetic acid ethyl ester moieties. Common reagents used in these reactions include dimethylamine, trifluoromethyl iodide, benzyl chloride, and ethyl bromoacetate. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions and efficient production of the compound in significant quantities. Purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which {[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif, known for its psychoactive effects.
(3-Chloropropyl)trimethoxysilane: A compound used in the synthesis of silane coupling agents.
Uniqueness
{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl and dimethylamino substituents, in particular, may enhance its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methyl-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O2/c1-5-28-19(27)13-26(4)12-14-7-6-8-15(9-14)17-10-16(20(21,22)23)11-18(24-17)25(2)3/h6-11H,5,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPZBSPJGMVTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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